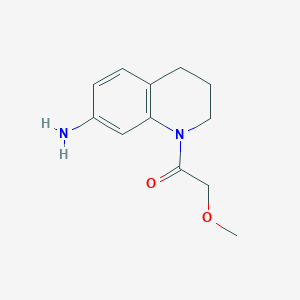

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

Description

Properties

IUPAC Name |

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUHAIQHQOAYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171346-38-5 | |

| Record name | 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Pathways

Formation of Tetrahydroquinoline Core : This step often starts with aniline derivatives, which undergo cyclization reactions to form the tetrahydroquinoline ring system. The specific conditions, such as catalysts and solvents, can vary depending on the desired yield and purity.

Acylation with Methoxyacetyl Chloride : Once the tetrahydroquinoline core is formed, it is acylated with methoxyacetyl chloride to introduce the methoxyacetyl group. This reaction typically requires a base to facilitate the acylation process.

Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product.

Detailed Synthesis Protocol

Materials Needed:

- Aniline derivatives

- Methoxyacetyl chloride

- Catalysts (e.g., palladium or platinum)

- Solvents (e.g., ethanol, dichloromethane)

- Bases (e.g., triethylamine)

Step-by-Step Procedure:

Formation of Tetrahydroquinoline Core :

- React aniline derivatives with appropriate reagents under controlled conditions to form the tetrahydroquinoline ring.

- Use TLC to monitor the reaction progress.

-

- Add methoxyacetyl chloride to the tetrahydroquinoline core in the presence of a base.

- Stir the mixture under an inert atmosphere until the reaction is complete.

-

- Use HPLC to purify the final product.

- Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Analytical Characterization

To confirm the structure and purity of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm molecular structure |

| Mass Spectrometry | Determine molecular weight and purity |

| HPLC | Purify and quantify the compound |

| TLC | Monitor reaction progress |

Challenges and Considerations

- Yield and Purity : Optimizing reaction conditions to achieve high yield and purity is crucial.

- Stability : Understanding the stability of the compound under different conditions (e.g., light, temperature) is important for storage and handling.

- Scalability : Developing scalable synthesis methods for industrial applications is a significant challenge.

Chemical Reactions Analysis

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, where nucleophiles like amines or thiols replace the methoxy group.

Hydrolysis: The methoxyacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features enable it to mimic biologically active molecules, which is useful in drug design and development.

Case Study: Antimicrobial Activity

Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi due to their structural similarities. The potential for developing new antimicrobial agents from this compound is promising .

Enzyme Inhibition Studies

The compound is utilized in studies focusing on enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways.

Mechanism of Action

The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, leading to inhibition or modulation of their activities. This characteristic has been explored in various studies aiming to design selective enzyme inhibitors .

Receptor Binding Studies

Due to its structural similarity to neurotransmitters and hormones, 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is used in receptor binding studies. It aids in understanding the interactions between small molecules and receptor proteins.

Case Study: Opioid Receptor Studies

Research has shown that modifications of tetrahydroquinoline derivatives can lead to varying degrees of efficacy at opioid receptors (MOR and DOR). This highlights the compound's potential in developing pain management therapies with reduced side effects .

Agrochemicals

The compound is also explored for its applications in agrochemical formulations. Its ability to act as an intermediate allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture.

Specialty Chemicals

In industrial settings, 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is employed as a building block for specialty chemicals used in various applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrahydroquinoline ring can interact with receptor proteins, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial attributes of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine and its analogs:

*Inferred formula; exact mass requires further validation.

Key Comparative Insights

However, the methyl derivative’s hydrochloride salt is more cost-effective (€466/g) and widely used in medicinal chemistry due to its simplicity . The methylsulfonyl analog () offers enhanced electronegativity and stability, making it suitable for targeting sulfonamide-sensitive enzymes, though commercial availability and pricing data are lacking.

Structural Isomerism: Isoquinoline derivatives (e.g., 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine) exhibit a fused benzene-pyridine ring system, altering electronic distribution and binding affinity compared to quinoline-based compounds . For example, 6,7-dimethoxy substitution on isoquinoline (CAS: 1306603-61-1) is associated with serotonin receptor modulation .

Reactivity and Applications: The chloro-ethanone derivative (CAS: 57368-84-0) serves as a reactive intermediate for further functionalization, whereas the target compound’s acetyl group may undergo hydrolysis or conjugation reactions . The urea derivative of the target compound (CAS: 1203140-25-3, ) highlights its utility in generating combinatorial libraries for kinase or GPCR-targeted drug discovery.

Biological Activity

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is a compound within the tetrahydroquinoline class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine features a methoxyacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₃N₂O₂ |

| Molecular Weight | 181.22 g/mol |

| CAS Number | 1171346-38-5 |

The biological activity of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, leading to inhibition or modulation of their activities. Additionally, the tetrahydroquinoline moiety may influence receptor binding and signal transduction pathways.

Antimicrobial Activity

Preliminary studies indicate that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine may possess similar properties due to structural similarities.

Anticancer Potential

Research has demonstrated that tetrahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. A study evaluating related compounds found that certain derivatives had IC50 values lower than those of established chemotherapeutics like Doxorubicin . This suggests potential for 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in cancer treatment.

| Compound | IC50 (µg/mL) |

|---|---|

| Doxorubicin | 37.5 |

| Compound A | 12.5 |

| Compound B | 10 |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds have shown that they can interfere with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells have highlighted the compound's potential to alter gene expression related to cell proliferation and apoptosis . The modulation of these pathways suggests a mechanism by which the compound may exert anticancer effects.

- Comparative Analyses : Comparative studies with other tetrahydroquinoline derivatives reveal that variations in substitution patterns significantly affect biological activity. For instance, compounds lacking the methoxy group showed reduced efficacy in enzyme inhibition assays .

Q & A

Q. What are the recommended synthetic routes for 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine, and how can reaction yields be optimized?

Methodological Answer:

- Key Routes :

- Nucleophilic Acylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Catalytic Methods : Use of palladium catalysts (e.g., Pd(dba)₂) or ligands (BINAP) for coupling reactions, as demonstrated in analogous tetrahydroquinoline syntheses .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂/MeOH mixtures) improve solubility and reaction homogeneity .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., over-acylation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate pure product .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–3.0 ppm for CH₂ groups) and methoxyacetyl moiety (δ 3.3–3.5 ppm for OCH₃) .

- ¹³C-NMR : Confirm carbonyl resonance (δ 170–175 ppm) and quaternary carbons in the aromatic region .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₆N₂O₂) and isotopic patterns.

- X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of the methoxyacetyl group .

Q. How can researchers ensure purity and stability during storage of this compound?

Methodological Answer:

- Purity Assessment :

- Storage Conditions :

Advanced Research Questions

Q. How can computational tools predict the reactivity of the methoxyacetyl group in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and activation energies for substitution reactions .

- Database Mining : Utilize the PISTACHIO or REAXYS databases to compare reaction pathways of structurally similar tetrahydroquinoline derivatives .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity .

Q. What strategies can resolve discrepancies in reported biological activities of tetrahydroquinoline derivatives?

Methodological Answer:

- Experimental Design :

- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cellular assays (e.g., MTT for cytotoxicity) .

- Control Groups : Include structurally analogous compounds (e.g., unsubstituted tetrahydroquinolines) to isolate the methoxyacetyl group’s contribution .

- Data Analysis :

- SAR Studies : Correlate electronic properties (Hammett σ values) of substituents with bioactivity trends .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare published IC₅₀ values and identify outliers .

Q. How can the electronic properties of the tetrahydroquinoline core be modulated for targeted pharmacological effects?

Methodological Answer:

- Functional Group Engineering :

- Electron-Withdrawing Groups : Introduce sulfonyl or trifluoromethyl groups at the 2-position to enhance electrophilicity and receptor binding .

- Conformational Locking : Synthesize fused-ring derivatives (e.g., benzodioxepine analogs) to restrict rotation and improve selectivity .

- Metal Coordination : Design chelating ligands (e.g., with nitrogen donors) to form stable complexes with transition metals (Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .

Q. What advanced techniques validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) via LC-MS quantification .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

- In Silico Predictions : Apply ADMET models (e.g., SwissADME) to estimate permeability (LogP) and metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.